5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminomethyl group and a sugar moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the aminomethyl group and the sugar moiety. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the Sugar Moiety: The sugar moiety can be introduced via glycosylation reactions, typically using protected sugar derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s unique properties make it useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The sugar moiety may enhance its solubility and cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)pyrimidine-2,4-dione: Lacks the sugar moiety, making it less versatile in biological applications.
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione:
Uniqueness
The combination of the aminomethyl group and the sugar moiety in 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione provides a unique set of properties that enhance its reactivity, solubility, and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds that lack these structural features.
Properties
Molecular Formula |
C10H15N3O6 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18) |
InChI Key |
ZQVNMALZHZYKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Origin of Product |
United States |
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